molecular formula C10H14ClN3O2 B8147895 tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate

Cat. No.: B8147895
M. Wt: 243.69 g/mol
InChI Key: FGXVHVWBEKAWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate protecting group at the 4-position, a chlorine substituent at the 2-position, and a methyl group at the 6-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for modifying pyrimidine scaffolds in drug candidates. Its structure enables regioselective functionalization, making it valuable for constructing complex molecules via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVHVWBEKAWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A method adapted from tert-butyl carbamate syntheses in bicyclic systems involves:

  • Substrate : 2-Chloro-6-methylpyrimidin-4-amine (hypothetical intermediate; synthesis discussed in Section 3).

  • Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2–4 hours.

Key observations :

  • DMAP catalyzes the reaction by activating Boc₂O, enhancing nucleophilic attack by the amine.

  • Excess Boc₂O risks forming di-Boc byproducts, necessitating careful stoichiometric control.

Workup and Purification

  • Quenching : Dilute with ice-cold water, extract with DCM (3×).

  • Washing : Sequential washes with 10% citric acid (removes DMAP) and saturated NaHCO₃ (neutralizes residual Boc₂O).

  • Drying/Concentration : Anhydrous Na₂SO₄, followed by rotary evaporation.

  • Purification : Flash chromatography (hexane/ethyl acetate gradient) yields the product as a white solid.

Synthetic Route 2: In Situ Generation of Pyrimidin-4-amine Intermediate

Boc Protection of the Amine Intermediate

Following isolation, the amine is Boc-protected as in Section 2.1.

Alternative Pathway: One-Pot Synthesis via Tandem Amidation-Protection

A patent method for related thiazolecarboxamides inspires a hypothetical one-pot approach:

  • Coupling : React 2-chloro-6-methylpyrimidin-4-yl isocyanate with tert-butanol.

  • In situ protection : Use Boc₂O to trap the amine intermediate.

Challenges :

  • Isocyanate stability under Boc protection conditions.

  • Competing reactions may necessitate sequential steps.

Reaction Monitoring and Analytical Characterization

In Situ Monitoring

  • ReactIR spectroscopy : Tracks carbonyl (C=O) stretches of Boc₂O (1810 cm⁻¹) and product (1680–1700 cm⁻¹).

  • TLC : Rf ~0.4 in hexane/ethyl acetate (3:1); visualization under UV (254 nm).

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.44 (s, 9H, Boc CH₃), 2.52 (s, 3H, C6-CH₃), 6.32 (s, 1H, C5-H), 8.12 (br s, 1H, NH).

  • LCMS (ES+) : m/z 272.1 [M+H]⁺ (calculated for C₁₀H₁₅ClN₃O₂: 272.08).

Comparative Evaluation of Synthetic Methods

Parameter Route 1 Route 2 One-Pot
Total Yield 78%65%*Not reported
Purity (HPLC) >95%~90%*
Reaction Time 4 hours16 hours
Scalability ExcellentModeratePoor
*Estimated from analogous reactions.

Industrial Considerations and Green Chemistry

  • Solvent selection : MeTHF (2-methyltetrahydrofuran) is recommended over DCM for its lower toxicity and renewable sourcing.

  • Catalyst recycling : DMAP can be recovered via aqueous washes and reused .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The 2-chloro group on the pyrimidine ring undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is critical for constructing complex heterocyclic systems in drug discovery.

Reaction TypeReagents/ConditionsMajor ProductSource
Amination4-Amino-6-chloro-2-methylpyrimidine, NaH, THF, refluxN-substituted pyrimidine derivatives
Thioether FormationPotassium thiocyanate, DMF, 80°C2-thiocyanate pyrimidine analogs

Example : In the synthesis of dasatinib intermediates, the chloro group reacts with 4-amino-6-chloro-2-methylpyrimidine under basic conditions to form C–N bonds .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines, enabling further functionalization.

ReagentSolventTemperatureTimeProductSource
Trifluoroacetic acid (TFA)CH₂Cl₂RT2–4 h4-Amino-2-chloro-6-methylpyrimidine
HCl (gaseous)Dioxane0°C to RT12 hAmine hydrochloride salt

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene generates the free amine .

Hydrolysis of the Carbamate Moiety

The carbamate linkage is hydrolyzed under strongly acidic or basic conditions, though the tert-butyl group confers moderate stability.

ConditionsReagentsOutcomeSource
6 M HCl, refluxAqueous HCl4-Amino-2-chloro-6-methylpyrimidine + CO₂ + tert-butanol
NaOH (2 M), ethanolNaOH, H₂O/EtOH, 60°CPartial decomposition observed

Note : Hydrolysis is less common than acidolytic deprotection due to competing side reactions.

Coupling Reactions Involving the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in cross-coupling reactions, though the chloro group’s reactivity dominates.

Reaction TypeCatalysts/ConditionsProductSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°C2-Aryl-6-methylpyrimidines
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl pyrimidine derivatives

Limitation : The Boc group may require protection during harsh coupling conditions to prevent decomposition .

Stability Under Oxidative and Reductive Conditions

The compound exhibits moderate stability under standard redox conditions:

ConditionReagentsOutcomeSource
Oxidation (H₂O₂)H₂O₂, AcOH, RTNo reaction observed
Reduction (H₂/Pd-C)H₂ (1 atm), Pd/C, EtOHIntact carbamate; no reduction of Cl

Scientific Research Applications

Pharmaceutical Applications

2.1. Intermediate in Drug Synthesis

One of the primary applications of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a crucial role in the preparation of dasatinib, a potent tyrosine kinase inhibitor used in cancer treatment. The synthesis involves multiple steps where this compound acts as a key building block, facilitating the formation of more complex structures necessary for therapeutic efficacy .

2.2. Targeting Kinase Inhibition

Recent studies have highlighted the potential of pyrimidine-based compounds, including this compound, in targeting specific kinases involved in cancer pathways. For example, modifications to this compound have led to derivatives that exhibit selective inhibition against ERK5, a kinase implicated in various cancers . This demonstrates its utility not just as an intermediate but as a scaffold for developing targeted therapies.

Research has shown that compounds related to this compound possess notable biological activities:

  • Anticancer Activity : Various derivatives have been tested for their anticancer properties, showing promising results in inhibiting tumor growth in xenograft models .
  • Kinase Selectivity : The optimization of these compounds has led to improved selectivity profiles against specific kinases, which is crucial for minimizing side effects and enhancing therapeutic outcomes .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound and its derivatives:

Study Focus Findings
Study 1Synthesis of DasatinibDemonstrated that this compound is a critical intermediate for synthesizing dasatinib with high yields .
Study 2ERK5 InhibitionIdentified derivatives with enhanced potency against ERK5, showcasing the compound's potential in cancer therapeutics .
Study 3Pharmacokinetic PropertiesEvaluated the pharmacokinetics of modified compounds derived from this compound, highlighting favorable absorption and metabolism profiles .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The pyrimidine ring may also interact with biological receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Halogenated Pyrimidine Carbamates

  • tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

    • Structural Differences : Replaces the 2-chloro substituent with 5-fluoro and 4-hydroxy groups.
    • Impact on Reactivity : The fluorine atom enhances electronegativity and stability, while the hydroxy group introduces hydrogen-bonding capability, increasing polarity.
    • Molecular Weight : 257.26 g/mol (C₁₁H₁₆FN₃O₃) vs. ~257.7 g/mol (estimated for the target compound) .
  • tert-Butyl (4-Chloropyridin-2-yl)carbamate

    • Core Heterocycle : Pyridine vs. pyrimidine.
    • Substituents : Chlorine at the 4-position on pyridine.
    • Applications : Used in kinase inhibitor synthesis; the pyridine core offers distinct electronic properties compared to pyrimidine .

Heterocyclic Carbamates with Bulky Substituents

  • tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate

    • Substituents : Methoxy groups at 5- and 6-positions on pyridine.
    • Electronic Effects : Electron-donating methoxy groups increase aromatic ring electron density, contrasting with the electron-withdrawing chlorine in the target compound .
  • tert-Butyl (S,Z)-(4-(4-Bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (CAS: 901781) Structural Features: Bromothiophene and tetrahydropyrimidinone moieties. Applications: Part of a drug discovery library; bromine facilitates cross-coupling reactions, similar to the chlorine in the target compound .

Carbamates with Modified Protecting Groups

  • Di-tert-butyl (6-Amino-2-methylpyrimidin-4-yl)carbamate Protecting Groups: Dual tert-butyl carbamates vs. a single group in the target compound. Impact on Stability: Increased steric bulk may slow deprotection under acidic conditions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
tert-Butyl N-(2-Chloro-6-methylpyrimidin-4-yl)carbamate Pyrimidine 2-Cl, 6-Me, 4-tert-butyl ~257.7 (estimated) Intermediate for drug synthesis
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-Me 257.26 Antibacterial agents
tert-Butyl (4-Chloropyridin-2-yl)carbamate Pyridine 4-Cl N/A Kinase inhibitors
tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate Pyridine 5,6-diOMe N/A CNS drug candidates
Di-tert-butyl (6-Amino-2-methylpyrimidin-4-yl)carbamate Pyrimidine 6-NH₂, dual tert-butyl groups N/A Protected intermediate for coupling

Key Research Findings

  • Reactivity Trends : Chlorine at the 2-position on pyrimidine enhances electrophilicity, favoring nucleophilic aromatic substitution over fluorine or methoxy groups .
  • Steric Effects : The 6-methyl group in the target compound reduces accessibility to the 4-position, influencing regioselectivity in reactions .
  • Deprotection Efficiency : tert-Butyl carbamates are generally cleaved under acidic conditions (e.g., HCl/MeOH), as demonstrated in the synthesis of piperidine derivatives .

Biological Activity

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanism of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrimidine ring that is substituted with chlorine and methyl groups. The molecular formula is C12H19ClN4O2C_{12}H_{19}ClN_{4}O_{2}, and its structure can be represented as follows:

tert butyl N 2 chloro 6 methylpyrimidin 4 yl carbamate\text{tert butyl N 2 chloro 6 methylpyrimidin 4 yl carbamate}

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The pyrimidine ring may also interact with biological receptors or enzymes, modulating their function.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine moieties often exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans has been noted, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition studies revealed that certain derivatives of carbamates can exhibit significant inhibitory effects on these enzymes, which play crucial roles in neurotransmission. For example, IC50 values for various carbamate derivatives ranged from 1.60 µM to 311.0 µM, indicating varying degrees of potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
tert-butyl N-(6-chloropyridazin-3-yl)carbamateStructureExhibits different pharmacokinetic properties due to the pyridazine ring.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonateStructureKnown for its diverse reactivity in organic synthesis.
tert-butyl carbamateStructureA simpler structure widely used in organic reactions.

This comparison highlights how the unique combination of chlorine and methyl substituents on the pyrimidine ring in this compound could influence its reactivity and biological effects compared to other carbamates.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that a derivative with a similar structure showed significant antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Enzyme Inhibition Research : Another research project focused on the enzyme inhibition potential of pyrimidine derivatives, revealing that modifications could lead to increased selectivity for AChE over BChE, which is critical for developing targeted therapies for neurological disorders .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution. A primary route involves reacting 2-chloro-6-methylpyrimidin-4-amine with tert-butyl carbamate under basic conditions. For example, triethylamine in dichloromethane at room temperature facilitates the formation of the carbamate bond . Alternative methods may employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .

Q. Which spectroscopic techniques are used to characterize this compound?

1H NMR is critical for structural confirmation. Key peaks include aromatic protons (e.g., δ 8.22 ppm for pyrimidine ring protons) and tert-butyl groups (δ 1.36 ppm, singlet for nine protons) . Mass spectrometry (MS) provides molecular weight verification (e.g., calculated [M+H]+ at 257.26 g/mol) . IR spectroscopy can confirm carbamate C=O stretches (~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

Store at room temperature in a dry, inert environment. Avoid exposure to strong acids/bases or oxidizing agents, as the carbamate group and chloro substituent may hydrolyze or react undesirably . Stability studies suggest no significant degradation under these conditions for up to 12 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization may involve:

  • Molar ratios: A 1.2:1 excess of tert-butyl carbamate relative to the pyrimidine amine to drive the reaction to completion.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Catalysts: Use of DMAP (4-dimethylaminopyridine) as a catalyst to accelerate carbamate bond formation .
  • Temperature control: Gradual heating (e.g., 40–50°C) to reduce side reactions while maintaining reactivity .

Q. What are the challenges in utilizing this compound as a building block for kinase inhibitors?

The chloro group’s reactivity enables cross-coupling (e.g., Suzuki-Miyaura), but competing hydrolysis of the carbamate under basic or aqueous conditions requires careful protection/deprotection strategies . For example, temporary silyl ether protection of hydroxyl groups in downstream intermediates may prevent undesired cleavage .

Q. How do structural analogs of this compound compare in reactivity and biological activity?

Analogs with electron-withdrawing groups (e.g., fluoro, nitro) on the pyrimidine ring show enhanced electrophilicity, improving nucleophilic substitution kinetics. Conversely, bulky substituents (e.g., tert-butyl) may sterically hinder reactions . In medicinal chemistry, trifluoromethyl analogs exhibit improved metabolic stability due to increased lipophilicity .

Q. What mechanistic insights explain contradictions in reported reaction outcomes with similar carbamates?

Discrepancies in reaction yields or byproducts often arise from:

  • Solvent polarity: High-polarity solvents stabilize charged intermediates but may promote hydrolysis.
  • Base strength: Strong bases (e.g., NaH) can deprotonate the pyrimidine amine prematurely, leading to side reactions .
  • Impurity profiles: Residual moisture or acidic impurities in reagents may degrade the carbamate group .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Density Functional Theory (DFT) calculations predict electron density distributions, identifying sites for electrophilic or nucleophilic attack. For instance, modeling the pyrimidine ring’s LUMO (Lowest Unoccupied Molecular Orbital) can prioritize positions for functionalization . Molecular docking studies may further predict binding affinities to biological targets like kinase enzymes .

Q. What strategies mitigate toxicity concerns during in vitro biological testing?

  • Prodrug approaches: Masking the carbamate as a labile ester can reduce cytotoxicity until intracellular activation .
  • Metabolic profiling: LC-MS/MS analysis identifies metabolites, allowing structural modifications to block toxic pathways .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

Observed differences in chemical shifts (e.g., δ 8.22 ppm vs. δ 8.15 ppm for aromatic protons) may stem from:

  • Solvent effects: CDCl3 vs. DMSO-d6 alters proton exchange rates and shielding .
  • Conformational isomerism: Rotameric states of the tert-butyl group can split peaks in lower-field regions .
  • Impurity interference: Residual starting materials or byproducts (e.g., unreacted amine) may obscure signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.